molecular formula C19H16N2O2S B2781221 2-(3-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872209-34-2

2-(3-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2781221
CAS No.: 872209-34-2
M. Wt: 336.41
InChI Key: IOZXWTVPIGGDDD-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are often studied for their neuroprotective and anti-inflammatory activity .


Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions, including condensation, cyclization, and methylation . The compounds are usually characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds is usually analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve condensation reactions, cyclization, and methylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Mechanism of Action

The mechanism of action of similar compounds often involves the inhibition of certain pathways. For example, some compounds have been found to inhibit the ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety and hazards of similar compounds are usually evaluated through cytotoxicity assays and other biological evaluations .

Future Directions

The future directions of research on similar compounds often involve further optimization of the compounds, evaluation of their biological activity, and exploration of their potential as therapeutic agents .

Properties

IUPAC Name

2-(3-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-11-6-7-16-13(8-11)10-15-18(23-16)20-17(21-19(15)24)12-4-3-5-14(9-12)22-2/h3-9H,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZXWTVPIGGDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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